

An In-depth Technical Guide to the Physical Properties of Methyl 2-aminonicotinate

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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Methyl 2-aminonicotinate**. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in scientific research and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate experimental workflows.

Core Physical and Chemical Properties

Methyl 2-aminonicotinate, also known as Methyl 2-amino-3-pyridinecarboxylate, is a pyridine derivative with the chemical formula $C_7H_8N_2O_2$. It presents as a white to off-white crystalline powder.

Property	Value	Source(s)
Molecular Weight	152.15 g/mol	[1]
Melting Point	82-86 °C	[2]
Boiling Point	251.3 ± 20.0 °C (Predicted)	[2]
Solubility	Soluble in Methanol; DMSO: 100 mg/mL	[2]
pKa	4.71 ± 0.36 (Predicted)	[2]
Appearance	White to off-white powder/crystal	[2]
CAS Number	14667-47-1	[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a solid compound like **Methyl 2-aminonicotinate** are outlined below. These are generalized protocols that can be specifically applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of **Methyl 2-aminonicotinate** can be determined using a standard melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **Methyl 2-aminonicotinate** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point (82 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination

The solubility of **Methyl 2-aminonicotinate** in various solvents can be determined by the following procedure:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) should be selected.
- **Sample Preparation:** A known mass of **Methyl 2-aminonicotinate** (e.g., 10 mg) is placed into a series of test tubes.
- **Solvent Addition:** A known volume of a selected solvent (e.g., 1 mL) is added to a test tube containing the compound.
- **Dissolution:** The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
- **Observation:** The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.
- **Quantitative Analysis:** For a more precise determination, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is observed. The concentration at saturation is then determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the amino group on **Methyl 2-aminonicotinate** can be determined by potentiometric titration.

- **Solution Preparation:** A solution of **Methyl 2-aminonicotinate** of known concentration is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

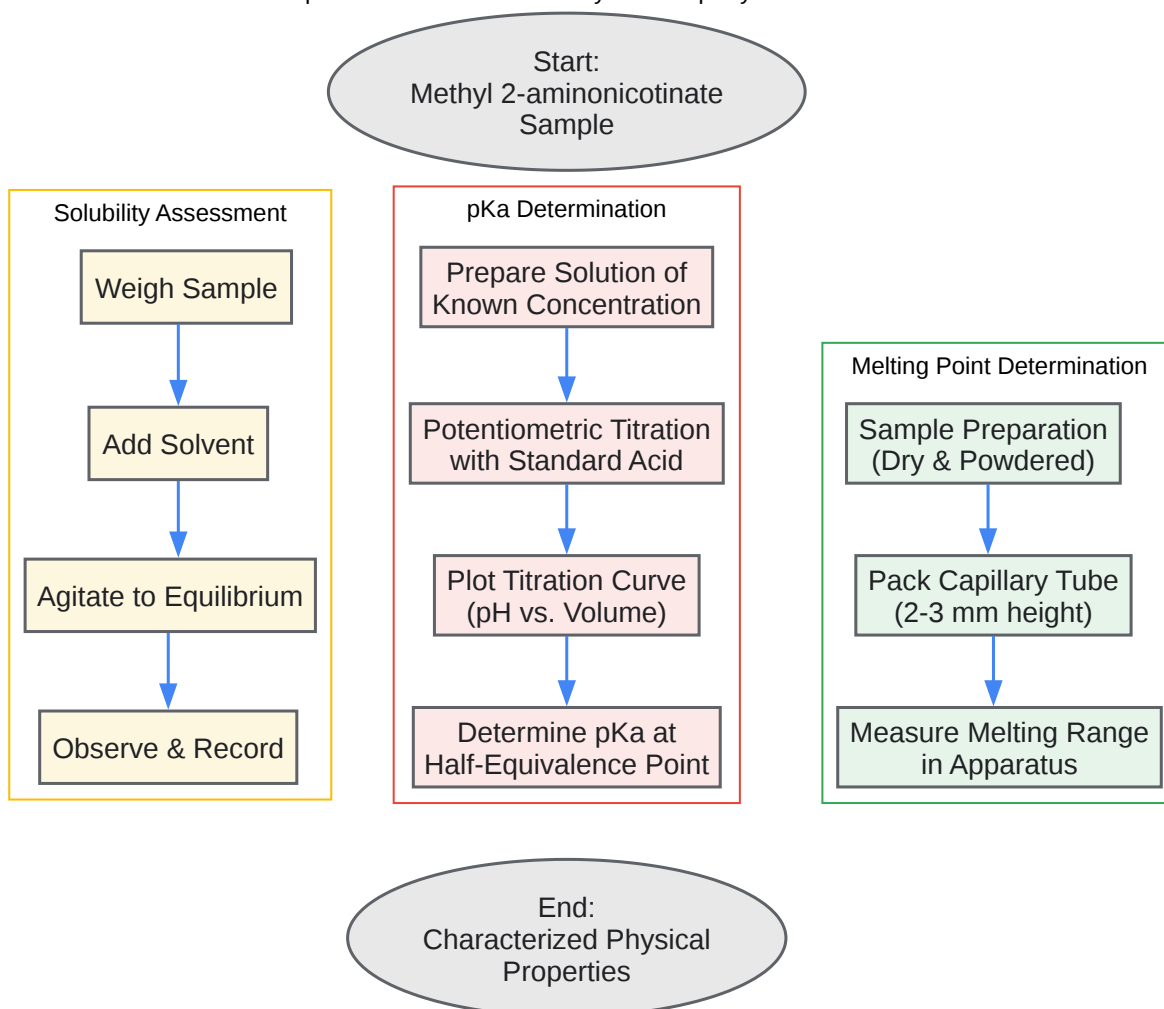
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is placed in a burette.
- **Titration:** The acid titrant is added in small, precise increments to the solution of **Methyl 2-aminonicotinate**. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound like **Methyl 2-aminonicotinate**.

Experimental Workflow for Physical Property Determination



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Caption: A logical workflow for determining the physical properties of **Methyl 2-aminonicotinate**.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **Methyl 2-aminonicotinate**.

¹H-NMR Spectroscopy

A ¹H-NMR spectrum provides information about the hydrogen atoms in a molecule. The expected signals for **Methyl 2-aminonicotinate** are:

- -OCH₃ (Methyl Ester Protons): A singlet around 3.8-3.9 ppm.
- -NH₂ (Amino Protons): A broad singlet which can vary in chemical shift depending on solvent and concentration, typically in the range of 5.5-6.5 ppm.
- Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. These will likely appear as doublets or doublets of doublets due to spin-spin coupling.

Note: Specific ¹H-NMR spectral data was available from a commercial supplier (MedchemExpress) but is not reproduced here.

¹³C-NMR Spectroscopy

A ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. The expected signals for **Methyl 2-aminonicotinate** are:

- -OCH₃ (Methyl Ester Carbon): A signal around 50-55 ppm.
- Aromatic Carbons (Pyridine Ring): Five distinct signals in the range of approximately 105-160 ppm. The carbon attached to the amino group (C2) and the carbon of the ester group (C3) will be significantly influenced by these substituents.
- C=O (Ester Carbonyl Carbon): A signal in the downfield region, typically around 165-175 ppm.

Note: A specific, experimentally obtained ¹³C-NMR spectrum for **Methyl 2-aminonicotinate** was not available in the searched public-domain resources.

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule. Key expected absorption bands for **Methyl 2-aminonicotinate** include:

- N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm^{-1} , characteristic of a primary amine.
- C-H Stretching (Aromatic and Methyl): Signals around 3000-3100 cm^{-1} for the aromatic C-H bonds and around 2850-2960 cm^{-1} for the methyl C-H bonds.
- C=O Stretching (Ester Group): A strong, sharp absorption band in the region of 1680-1730 cm^{-1} .
- C=C and C=N Stretching (Pyridine Ring): Absorptions in the 1400-1600 cm^{-1} region.
- C-O Stretching (Ester Group): Bands in the 1000-1300 cm^{-1} region.
- N-H Bending (Amino Group): A band around 1590-1650 cm^{-1} .

Note: A specific, experimentally obtained FTIR spectrum for **Methyl 2-aminonicotinate** was not available in the searched public-domain resources. The provided information is based on characteristic absorption frequencies for its functional groups.^{[3][4][5]}

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